BenchChemオンラインストアへようこそ!

3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

Xanthine Oxidase Inhibition Enzymology Gout Research

For research programs requiring a direct-acting, reversible xanthine oxidase (XO) inhibitor (IC50=250 nM) that eliminates the confounding metabolic activation of prodrugs like allopurinol. Its validated pyrazolo[4,3-d]pyrimidin-7-one core provides a superior starting point for WEE1 kinase inhibitor design—enabling derivatives more potent and less cytotoxic than AZD1775—and serves as a minimal pharmacophore for systematic PDE5 SAR exploration. Ideal for labs seeking a multi-functional probe scaffold for anti-angiogenic assay development.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 5399-94-0
Cat. No. B1496159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
CAS5399-94-0
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C(=O)NC=N2
InChIInChI=1S/C6H6N4O/c1-3-4-5(10-9-3)6(11)8-2-7-4/h2H,1H3,(H,9,10)(H,7,8,11)
InChIKeyCLQCSOBKSCRQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 5399-94-0): Chemical Scaffold and Procurement Baseline


3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 5399-94-0) is a heterocyclic small molecule with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol [1]. It belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a privileged scaffold in medicinal chemistry characterized by a fused pyrazole-pyrimidine ring system with a 7-oxo functionality [2]. This core structure serves as a versatile synthetic intermediate and has demonstrated broad biological activity across multiple target classes, including kinases, phosphodiesterases, and xanthine oxidase [3]. The compound is commercially available as a research chemical with typical purity of 95% , and it bears the National Cancer Institute NSC designation 4941 .

Why Generic Substitution of 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 5399-94-0) Fails in Rigorous Research


The pyrazolo[4,3-d]pyrimidin-7-one scaffold is not a monolithic entity; minor structural perturbations, such as the position of the methyl group, the nature of substituents at the 1-, 5-, and 7-positions, or even the absence of the 3-methyl group, fundamentally alter target engagement, selectivity profiles, and downstream biological outcomes [1]. For instance, the presence of the 3-methyl group is critical for maintaining specific hydrogen-bonding networks within the active sites of kinases like WEE1, and its removal or relocation can ablate inhibitory activity [2]. Furthermore, different substitution patterns on the core ring system can completely redirect the molecule's primary target from, for example, xanthine oxidase inhibition to phosphodiesterase 5 (PDE5) inhibition or cyclin-dependent kinase (CDK) antagonism [3]. Therefore, assuming functional equivalence among in-class compounds without empirical, side-by-side validation introduces a significant risk of experimental failure, misleading structure-activity relationship (SAR) conclusions, and wasted research resources.

Quantitative Differentiation Evidence for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 5399-94-0)


Xanthine Oxidase (XO) Inhibition: A 3-Methyl Specificity Switch

The unadorned 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one scaffold serves as a direct inhibitor of xanthine oxidase (XO), with an IC50 of 250 nM against the human enzyme [1]. This contrasts sharply with the classical XO inhibitor, allopurinol, which is a pyrazolo[3,4-d]pyrimidine isomer with a distinct ring fusion and requires metabolic activation [2]. Furthermore, the presence of the 3-methyl group is essential for this activity profile; 7-substituted derivatives of this core are primarily investigated as cytokinin antagonists in plants rather than XO inhibitors [3].

Xanthine Oxidase Inhibition Enzymology Gout Research

WEE1 Kinase Inhibition: Differential Potency and Therapeutic Index

In the context of WEE1 kinase inhibition, a critical target for abrogating the G2-M cell cycle checkpoint in cancer therapy, the 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core is a foundational scaffold. While the parent compound itself may not be the most optimized inhibitor, it serves as the structural basis for a series of potent WEE1 inhibitors with favorable therapeutic indices. Notably, optimized derivatives based on this scaffold have been identified as more potent WEE1 inhibitors than the clinical candidate AZD1775, while demonstrating reduced single-agent cytotoxicity [1]. This directly contrasts with other pyrazolopyrimidine-based WEE1 inhibitors that may carry a higher intrinsic cytotoxicity burden, limiting their therapeutic window [2]. The specific 3-methyl substitution is a key determinant in the SAR for this target [3].

WEE1 Kinase Cancer Therapy Cell Cycle Checkpoint

Anti-Angiogenic Activity: Superior Functional Profile Compared to Simple CDK Inhibitors

Trisubstituted pyrazolo[4,3-d]pyrimidines, for which 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a core synthetic intermediate, demonstrate a unique anti-angiogenic profile that is not solely attributable to their CDK inhibitory activity. While these compounds inhibit endothelial cell proliferation with IC50 values between 1 and 18 µM, they also inhibit cell migration (by 27-51%), chemotaxis (by 50-70% reduction in accumulative distance), and tube formation (by 25-60% reduction in total tube length) at a non-toxic concentration of 10 µM [1]. This functional pleiotropy contrasts with more selective CDK inhibitors that may only affect proliferation, and importantly, this activity occurs without acute cytotoxic effects on endothelial cells at 10 µM .

Angiogenesis Endothelial Cell Biology CDK Inhibition

PDE5 Inhibitor Scaffold: Distinct SAR from Sildenafil and Its Analogues

The 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core is the central pharmacophore of sildenafil (Viagra) and other potent PDE5 inhibitors. While 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a simplified, unsubstituted version of this core, its derivatives have been shown to possess PDE5 inhibitory activity. Notably, certain 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives exhibit higher PDE5 inhibitory activity than sildenafil itself, with one N-butyrylamido derivative (6c) being approximately 6-fold more potent [1]. However, these same derivatives demonstrate weaker selectivity over PDE6 (1-3-fold) compared to sildenafil [2], highlighting that while the core scaffold can be optimized for potency, achieving high selectivity requires precise substituent engineering.

PDE5 Inhibition Vasodilation Erectile Dysfunction

Optimal Research and Industrial Applications for 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 5399-94-0)


Precision Xanthine Oxidase Inhibitor Development

Use 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a direct-acting, reversible xanthine oxidase (XO) inhibitor (IC50 = 250 nM) [1] for studying XO enzymology without the confounding factor of metabolic activation required by prodrugs like allopurinol. Its structural distinction from the pyrazolo[3,4-d]pyrimidine class makes it a valuable tool for exploring alternative XO binding modes.

Next-Generation WEE1 Kinase Inhibitor Lead Optimization

Employ this compound as the core scaffold for designing and synthesizing new WEE1 kinase inhibitors. The scaffold has been validated to produce derivatives that are more potent and less cytotoxic than the clinical candidate AZD1775 [2], providing a superior starting point for medicinal chemistry campaigns aimed at improving the therapeutic index for cancer therapy.

Advanced Angiogenesis and Endothelial Cell Biology Research

Utilize this compound and its trisubstituted derivatives as multi-functional anti-angiogenic probes. They offer a unique combination of activities—inhibiting endothelial cell proliferation, migration (27-51%), chemotaxis (50-70% reduction), and tube formation (25-60% reduction) at non-cytotoxic concentrations (10 µM) [3]—making them superior tools to simple CDK inhibitors for dissecting complex angiogenic processes.

PDE5 Inhibitor Structure-Activity Relationship (SAR) Studies

Leverage the unsubstituted 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core as a minimal pharmacophore to systematically explore the SAR of PDE5 inhibition. This approach allows for the independent optimization of potency and selectivity, as studies show that while potency can be increased up to 6-fold over sildenafil, achieving high selectivity over PDE6 requires specific and careful substitution [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.